Cas no 1260862-76-7 (Ethyl (4-methoxy-2-methylbenzoyl)acetate)

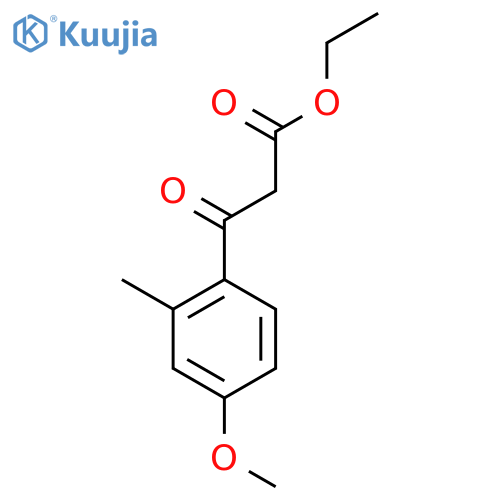

1260862-76-7 structure

商品名:Ethyl (4-methoxy-2-methylbenzoyl)acetate

CAS番号:1260862-76-7

MF:C13H16O4

メガワット:236.263744354248

MDL:MFCD07783539

CID:5012936

PubChem ID:83499502

Ethyl (4-methoxy-2-methylbenzoyl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl (4-methoxy-2-methylbenzoyl)acetate

- Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate

-

- MDL: MFCD07783539

- インチ: 1S/C13H16O4/c1-4-17-13(15)8-12(14)11-6-5-10(16-3)7-9(11)2/h5-7H,4,8H2,1-3H3

- InChIKey: QXTOEKOVRLHXRP-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(C(CC(=O)OCC)=O)=C(C)C=1

計算された属性

- せいみつぶんしりょう: 236.10485899g/mol

- どういたいしつりょう: 236.10485899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 52.6

Ethyl (4-methoxy-2-methylbenzoyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB433567-1 g |

Ethyl (4-methoxy-2-methylbenzoyl)acetate |

1260862-76-7 | 1g |

€544.10 | 2022-06-02 | ||

| abcr | AB433567-1g |

Ethyl (4-methoxy-2-methylbenzoyl)acetate |

1260862-76-7 | 1g |

€594.40 | 2023-09-04 | ||

| A2B Chem LLC | AX94722-5g |

Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate |

1260862-76-7 | 95% | 5g |

$1203.00 | 2024-04-20 | |

| abcr | AB433567-5g |

Ethyl (4-methoxy-2-methylbenzoyl)acetate |

1260862-76-7 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB433567-5 g |

Ethyl (4-methoxy-2-methylbenzoyl)acetate |

1260862-76-7 | 5g |

€1,251.90 | 2022-06-02 | ||

| Ambeed | A761023-1g |

Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate |

1260862-76-7 | 97% | 1g |

$441.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647996-5g |

Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate |

1260862-76-7 | 98% | 5g |

¥13297.00 | 2024-08-09 |

Ethyl (4-methoxy-2-methylbenzoyl)acetate 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1260862-76-7 (Ethyl (4-methoxy-2-methylbenzoyl)acetate) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260862-76-7)Ethyl (4-methoxy-2-methylbenzoyl)acetate

清らかである:99%

はかる:1g

価格 ($):397.0